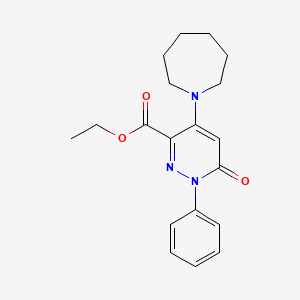
1-(1-(9H-xanthene-9-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(9H-xanthene-9-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.507. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(9H-xanthene-9-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(9H-xanthene-9-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hypoglycemic Activity and Molecular Design
One study focused on the design, synthesis, and evaluation of a series of thiazolidine-2,4-diones, which are structurally related to the given compound, for their hypoglycemic activity. These compounds were tested for their effects on insulin-induced adipocyte differentiation and their hypoglycemic activity in vivo, demonstrating potential applications in diabetes management (Oguchi et al., 2000).
Electrochemical Analysis
Another research avenue involved the electrochemical behavior of new hydantoin derivatives, including compounds similar to the one , at the glassy carbon electrode. This study aimed to understand the electrochemical oxidation mechanisms of these compounds, which could have implications for biochemical sensor applications (Nosheen et al., 2012).
NLO Analysis and DFT Study
A detailed study on the synthesis, structural, thermochemical, and electronic absorption spectral analysis of novel imidazolidine-2,4-dione derivatives, including non-linear optical (NLO) properties and density functional theory (DFT) calculations, was conducted. This research provides insights into the molecular properties and potential applications in materials science (Halim & Ibrahim, 2021).
Anti-Arrhythmic Activity
Research into the synthesis and structure-activity relationship of new 5-arylidene imidazolidine-2,4-dione derivatives showcased potential applications in developing anti-arrhythmic drugs. The study evaluated the compounds' effects on electrocardiogram parameters and anti-arrhythmic activity in vivo, indicating their therapeutic potential (Pękala et al., 2005).
Structural and Spectral Analysis
Another important contribution to the understanding of imidazolidine-2,4-diones involves the synthesis and spectral analysis of racemic compounds. This work included X-ray diffraction studies to confirm the molecular structure, providing a foundation for further exploration of these compounds in various scientific domains (Prasad et al., 2018).
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-32-15-14-27-22(29)16-28(25(27)31)17-10-12-26(13-11-17)24(30)23-18-6-2-4-8-20(18)33-21-9-5-3-7-19(21)23/h2-9,17,23H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUJONBKPLSCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2662026.png)


![1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2662031.png)
![(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B2662033.png)
![4-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B2662035.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B2662037.png)



![N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B2662045.png)